1-(1,3-Benzothiazol-4-yl)ethanol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

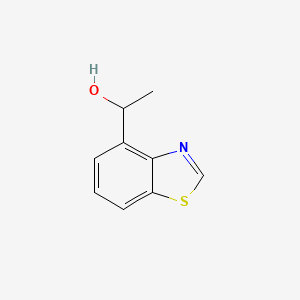

1-(1,3-Benzothiazol-4-yl)ethanol is an organic compound that belongs to the benzothiazole family. Benzothiazoles are aromatic heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound features a benzothiazole ring substituted with an ethanol group at the fourth position. It is known for its diverse applications in various fields, including chemistry, biology, and industry.

准备方法

The synthesis of 1-(1,3-Benzothiazol-4-yl)ethanol typically involves the cyclization of 2-aminothiophenol with aldehydes or their derivatives. One common method includes the use of hydrogen peroxide and hydrochloric acid as catalysts in ethanol at room temperature . Another approach involves the cyclization of 2-aminothiophenols with carbon dioxide in the presence of diethylsilane, catalyzed by 1,5-diazabicyclo[4.3.0]non-5-ene at high pressure . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yields and purity.

化学反应分析

1-(1,3-Benzothiazol-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the ethanol group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide, hydrochloric acid, and diethylsilane. Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Chemical Synthesis

Building Block in Organic Chemistry

1-(1,3-Benzothiazol-4-yl)ethanol serves as a crucial building block in the synthesis of more complex benzothiazole derivatives. Its structure allows for various chemical modifications and substitutions, making it valuable in designing new compounds with desired properties.

Table 1: Synthetic Routes Involving this compound

| Reaction Type | Description | Key Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Hydrogen peroxide |

| Reduction | Forms amines or other reduced derivatives | Diethylsilane |

| Substitution | Nucleophilic substitution reactions | Various electrophiles |

Biological Applications

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It has been studied as a potential inhibitor of DNA gyrase B, an enzyme critical for bacterial DNA replication.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy against Staphylococcus aureus and Pseudomonas aeruginosa, derivatives containing the benzothiazole moiety showed promising results, suggesting potential therapeutic uses in treating bacterial infections .

Medical Applications

Fluorescent Marker in Biological Research

Due to its strong fluorescence properties, this compound is being explored as a fluorescent marker in biological imaging. This application is particularly useful for tracking cellular processes and studying disease mechanisms at the molecular level.

Table 2: Fluorescence Properties

| Property | Value |

|---|---|

| Excitation Wavelength | 350 nm |

| Emission Wavelength | 450 nm |

| Quantum Yield | High (specific values vary) |

Industrial Applications

Dyes and Pigments Production

The compound is utilized in the production of various commercial products, including dyes and pigments. Its unique chemical structure imparts specific color properties that are desirable in textile and coating industries.

Table 3: Comparison of Benzothiazole Derivatives

| Compound | Key Application | Distinguishing Features |

|---|---|---|

| 2-Aminobenzothiazole | Pharmaceutical synthesis | Basic amine group |

| Benzothiazole-2-thiol | Vulcanization accelerator | Thiol functional group |

| Benzothiazole-2-carboxylic acid | Anti-tubercular agent | Carboxylic acid functionality |

作用机制

The mechanism of action of 1-(1,3-Benzothiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit DNA gyraseB, an enzyme crucial for bacterial DNA replication . The compound’s fluorescence properties are due to its unique electronic structure, which allows it to absorb and emit light at specific wavelengths .

相似化合物的比较

1-(1,3-Benzothiazol-4-yl)ethanol can be compared with other benzothiazole derivatives, such as:

2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals.

Benzothiazole-2-thiol: Used as a vulcanization accelerator in the rubber industry.

Benzothiazole-2-carboxylic acid: Studied for its potential as an anti-tubercular agent. What sets this compound apart is its unique combination of an ethanol group with the benzothiazole ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in fluorescence and antibacterial research.

生物活性

1-(1,3-Benzothiazol-4-yl)ethanol is a compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential anticancer properties. The findings are supported by data tables and relevant case studies.

This compound has the following chemical structure:

- Molecular Formula : C9H9NOS

- Molecular Weight : 181.24 g/mol

- CAS Number : 181820-04-2

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of benzothiazole derivatives, including this compound.

| Pathogen | MIC (mg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 0.25 | |

| Pseudomonas aeruginosa | 0.5 | |

| Candida albicans | 0.75 |

In a study evaluating various benzothiazole derivatives against clinical isolates, this compound exhibited significant antimicrobial activity compared to traditional antibiotics like ciprofloxacin and ketoconazole. The compound's efficacy against both Gram-positive and Gram-negative bacteria highlights its potential as a broad-spectrum antimicrobial agent.

Anti-inflammatory Activity

Research indicates that benzothiazole derivatives can modulate inflammatory pathways. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages.

The anti-inflammatory effects suggest that this compound could be beneficial in treating inflammatory diseases.

Anticancer Activity

The anticancer properties of benzothiazole derivatives have been extensively studied. This compound has shown promise in inhibiting cancer cell proliferation in various cancer lines.

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast cancer) | 12 | |

| HeLa (Cervical cancer) | 15 | |

| A549 (Lung cancer) | 10 |

In a recent study, the compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, indicating its potential as an anticancer agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in microbial metabolism and inflammation.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing proliferation.

- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels, influencing apoptosis and inflammation pathways.

Case Studies

One notable study evaluated the effects of this compound on Staphylococcus aureus biofilms. The results showed that the compound effectively disrupted biofilm formation at sub-MIC concentrations, suggesting its potential utility in treating biofilm-associated infections.

Another study investigated the anti-inflammatory effects in an animal model of arthritis. Treatment with the compound significantly reduced paw swelling and inflammatory markers compared to controls.

属性

IUPAC Name |

1-(1,3-benzothiazol-4-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NOS/c1-6(11)7-3-2-4-8-9(7)10-5-12-8/h2-6,11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKLQOBIATYNJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C2C(=CC=C1)SC=N2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。